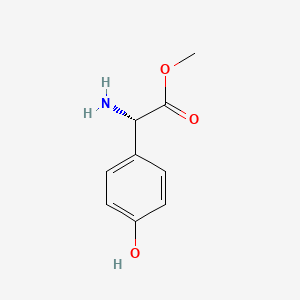
(1H-imidazol-4-yl)(isoindolin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-imidazol-4-yl)(isoindolin-2-yl)methanone is a compound that features both an imidazole ring and an isoindoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-imidazol-4-yl)(isoindolin-2-yl)methanone typically involves the reaction of imidazole derivatives with isoindoline derivatives under specific conditions. One common method involves the use of chloroacetyl chloride and potassium carbonate in dichloromethane at temperatures ranging from 0 to 20°C . The reaction proceeds with the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
(1H-imidazol-4-yl)(isoindolin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or isoindoline rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1H-imidazol-4-yl)(isoindolin-2-yl)methanone is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its structure and functional groups. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline: A simpler compound with a similar isoindoline structure.
Imidazole: A basic heterocyclic compound with an imidazole ring.
Uniqueness
(1H-imidazol-4-yl)(isoindolin-2-yl)methanone is unique due to the combination of both imidazole and isoindoline structures in a single molecule
Propiedades
IUPAC Name |
1,3-dihydroisoindol-2-yl(1H-imidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(11-5-13-8-14-11)15-6-9-3-1-2-4-10(9)7-15/h1-5,8H,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKOICWLINZNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2656213.png)
![N-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2656215.png)


![N-[(3-ethoxy-4-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide](/img/structure/B2656219.png)
![3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2656220.png)
![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2656222.png)
![1-[2-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2656224.png)

![2-methoxy-5-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2656226.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B2656230.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2656234.png)
